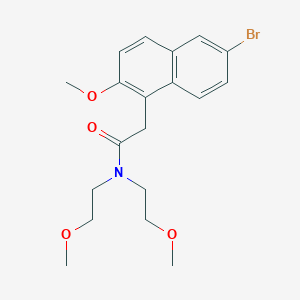![molecular formula C18H22Cl2FNO2 B4537890 N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride CAS No. 1158769-29-9](/img/structure/B4537890.png)
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride
Overview
Description
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzyl group substituted with chloro and fluoro atoms, as well as a methoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl alcohol with a suitable base, such as sodium hydride, to form the corresponding benzyl ether.
Methoxylation: The benzyl ether is then subjected to methoxylation using methanol and a catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.
Amination: The methoxylated benzyl ether undergoes a nucleophilic substitution reaction with propan-2-amine in the presence of a suitable solvent, such as dichloromethane, to form the final amine product.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amine
- **N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine
- **N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}butan-2-amine
Uniqueness
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO2.ClH/c1-12(2)21-10-13-7-8-17(18(9-13)22-3)23-11-14-15(19)5-4-6-16(14)20;/h4-9,12,21H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZLGRNEDSCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158769-29-9 | |
| Record name | Benzenemethanamine, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxy-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158769-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl{4-[(8-quinolyloxy)methyl]phenyl}methanone](/img/structure/B4537814.png)
![Propan-2-yl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4537823.png)
![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)
![2-(4-CHLOROPHENYL)-8-METHYL-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4537832.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4537835.png)
![2-METHYL-5-(4-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]FURAN-3-CARBOXAMIDE](/img/structure/B4537838.png)
![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)
![N-(2-phenylphenyl)-2-[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4537880.png)
![6-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4537888.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4537901.png)
![6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4537908.png)

